2alpha-Methyl-19-nortestosterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

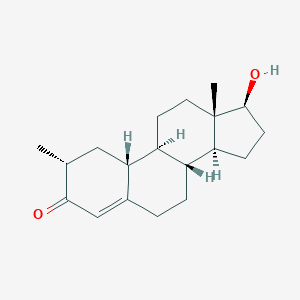

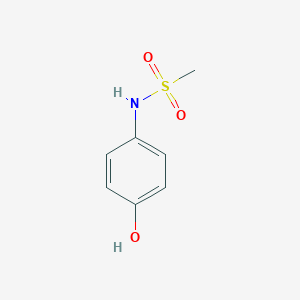

2alpha-Methyl-19-nortestosterone (MENT) is a synthetic androgen that has been extensively studied for its potential use in various scientific research applications. MENT is a derivative of nandrolone, which is a commonly used anabolic steroid. However, MENT has been found to have unique properties that make it a promising candidate for research in several fields.

Applications De Recherche Scientifique

Contraceptive Development and Hormonal Therapy

2alpha-Methyl-19-nortestosterone, as a derivative of 19-nortestosterone, plays a significant role in the development of contraceptive systems and hormonal therapies. The progestational systems that utilize 19-nortestosterone derivatives, either alone or in combination with small estrogen amounts, are considered close to the ideal contraceptive due to their efficacy and long-acting nature. These systems avoid the oral route of administration, resulting in fewer gastrointestinal and systemic side effects. However, further refinements are needed to address issues such as menstrual abnormalities, hypertension, and lipid alterations before they can be approved for general use (Ginsburg & Moghissi, 1988).

Therapeutic Applications in Endometriosis

Dienogest (DNG), a derivative of 19-nortestosterone, is utilized for treating endometriosis. It has demonstrated clinical efficacy, safety, and tolerability in several trials. However, its use comes with limitations, such as the absence of studies investigating its potential contraceptive effect and its higher cost compared to other progestins and combined oral contraceptives. Future studies are encouraged to compare the efficacy and safety of DNG with other progestins (Bizzarri et al., 2014).

Pharmacokinetic Evaluation in Hormonal Contraception

Desogestrel (DSG), a third-generation 19-nortestosterone derivative progestogen, is present in many oral contraceptive preparations. It is highly suitable for hormonal contraception due to its pharmacokinetics. The molecule is used orally as DSG, while its metabolite, etonogestrel (ETN), is used for parenteral routes like intravaginal and subdermal hormonal contraception. The formulations containing DSG and ETN offer reassuring contraceptive efficacy and tolerability, enabling long-term use. However, the estrogenic component in these formulations may increase contraindications, leading to a preference for safer only-progestin preparations (Grandi, Cagnacci, & Volpe, 2014).

Androgenic Agents in Chronic Renal Failure

19-nortestosterone derivatives are among the androgenic agents used for treating anemia associated with chronic renal failure. These agents, including 17-alpha-alkylated androgens, testosterone esters, and 19-nortestosterone derivatives, stimulate erythropoiesis in patients with chronic renal failure. However, due to the risk of adverse effects, their use should be restricted to patients who are symptomatic or may become symptomatic (Alexander, 1976).

Treatment of Premenstrual Syndrome & Premenstrual Dysphoric Disorder

19-nortestosterone derivatives are relevant in treating premenstrual syndrome (PMS) and premenstrual dysphoric disorder (PMDD). However, evidence suggests limited support for the efficacy of oral contraceptive agents containing progestins derived from 19-nortestosterone in treating these conditions. This is attributed to the combination of estrogen and progestin in these agents, which may induce symptoms similar to PMS, such as water retention and irritability. Nonetheless, a new oral contraceptive pill containing low-dose estrogen and drospirenone (a spironolactone analog) instead of a 19-nortestosterone derivative shows promise in reducing symptoms related to estrogen excess (Rapkin, 2003).

Propriétés

Numéro CAS |

1092-04-2 |

|---|---|

Nom du produit |

2alpha-Methyl-19-nortestosterone |

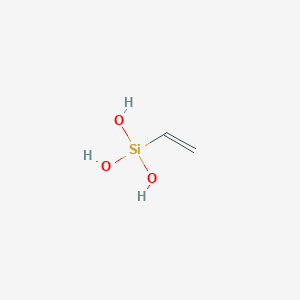

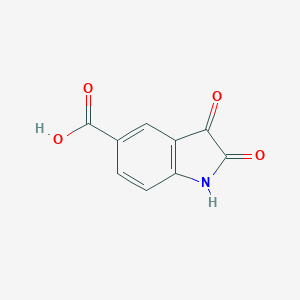

Formule moléculaire |

C19H28O2 |

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3/t11-,13+,14-,15+,16+,18+,19+/m1/s1 |

Clé InChI |

KJERLNHLVKUCEM-VMBOHXENSA-N |

SMILES isomérique |

C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |

SMILES |

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

SMILES canonique |

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

Autres numéros CAS |

1092-04-2 |

Synonymes |

Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)